Cas no 1243279-73-3 (2-(dimethylamino)-4-fluorophenol)

2-(dimethylamino)-4-fluorophenol structure
1243279-73-3 structure
商品名:2-(dimethylamino)-4-fluorophenol
CAS番号:1243279-73-3
MF:C8H10FNO
メガワット:155.169505596161
CID:6243753
PubChem ID:72222425

2-(dimethylamino)-4-fluorophenol 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)-4-fluorophenol
    • MB24705
    • 1243279-73-3
    • EN300-1844845
    • インチ: 1S/C8H10FNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3
    • InChIKey: WTKPUGBHVWRKBH-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)N(C)C)O

計算された属性

  • せいみつぶんしりょう: 155.074642105g/mol
  • どういたいしつりょう: 155.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-(dimethylamino)-4-fluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1844845-1.0g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
1g
$1343.0 2023-05-26
Enamine
EN300-1844845-0.05g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
0.05g
$468.0 2023-09-19
Enamine
EN300-1844845-2.5g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
2.5g
$1089.0 2023-09-19
Enamine
EN300-1844845-10.0g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
10g
$5774.0 2023-05-26
Enamine
EN300-1844845-0.5g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
0.5g
$535.0 2023-09-19
Enamine
EN300-1844845-0.25g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
0.25g
$513.0 2023-09-19
Enamine
EN300-1844845-0.1g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
0.1g
$490.0 2023-09-19
Enamine
EN300-1844845-5.0g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
5g
$3894.0 2023-05-26
Enamine
EN300-1844845-5g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
5g
$1614.0 2023-09-19
Enamine
EN300-1844845-1g
2-(dimethylamino)-4-fluorophenol
1243279-73-3
1g
$557.0 2023-09-19

2-(dimethylamino)-4-fluorophenol 関連文献

2-(dimethylamino)-4-fluorophenolに関する追加情報

Professional Introduction to 2-(dimethylamino)-4-fluorophenol (CAS No: 1243279-73-3)

2-(dimethylamino)-4-fluorophenol, identified by its Chemical Abstracts Service (CAS) number 1243279-73-3, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motif—a fluorine-substituted phenol ring linked to a dimethylamino group—exhibits a range of pharmacological properties that make it a promising candidate for further investigation in drug discovery and therapeutic applications.

The structural features of 2-(dimethylamino)-4-fluorophenol contribute to its potential biological activity. The presence of a fluorine atom at the para position relative to the hydroxyl group enhances its electronic properties, influencing both its reactivity and interactions with biological targets. The dimethylamino group, on the other hand, introduces basicity and potential hydrogen bonding capabilities, which are crucial for modulating binding affinities and selectivity in biological systems.

In recent years, the interest in fluorinated aromatic compounds has surged due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. 2-(dimethylamino)-4-fluorophenol is no exception, and its derivatives have been explored in various preclinical studies. The compound’s ability to act as a scaffold for designing novel bioactive molecules has been highlighted in several cutting-edge research articles.

One of the most compelling aspects of 2-(dimethylamino)-4-fluorophenol is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules with targeted therapeutic effects. For instance, studies have demonstrated its utility in generating compounds with antimicrobial and anti-inflammatory properties. The fluorine atom’s electronic influence has been particularly noted for enhancing the lipophilicity and cell membrane permeability of derived molecules, which is critical for achieving effective drug delivery.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-(dimethylamino)-4-fluorophenol due to their potential in addressing unmet medical needs. Preliminary findings suggest that modifications to the dimethylamino group or the phenolic hydroxyl can lead to compounds with enhanced efficacy against specific diseases. This flexibility makes it an attractive building block for medicinal chemists aiming to develop next-generation therapeutics.

Advances in computational chemistry and molecular modeling have further accelerated the exploration of 2-(dimethylamino)-4-fluorophenol and its derivatives. These tools have enabled researchers to predict binding interactions with biological targets with high precision, facilitating the design of optimized drug candidates. The integration of machine learning algorithms has also played a pivotal role in identifying novel analogs with improved pharmacological profiles.

The synthesis of 2-(dimethylamino)-4-fluorophenol itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the aromatic ring. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to access complex derivatives efficiently. These advances in synthetic chemistry are essential for expanding the chemical space available for drug discovery.

From a regulatory perspective, 2-(dimethylamino)-4-fluorophenol (CAS No: 1243279-73-3) must be handled and studied under appropriate laboratory conditions to ensure safety and compliance with Good Manufacturing Practices (GMP). While not classified as a hazardous material under current regulations, its handling requires adherence to standard chemical safety protocols due to potential reactivity with strong acids or bases.

The future prospects for 2-(dimethylamino)-4-fluorophenol are promising, with ongoing research focusing on expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with significant therapeutic value. As our understanding of molecular interactions continues to evolve, compounds like 2-(dimethylamino)-4-fluorophenol will remain at the forefront of medicinal chemistry innovation.

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